molecular formula C7H11NO2 B15317157 2-(3-Methyl-1,2-oxazol-5-yl)propan-2-ol

2-(3-Methyl-1,2-oxazol-5-yl)propan-2-ol

Cat. No.: B15317157
M. Wt: 141.17 g/mol
InChI Key: RRMJIQPBQXMXIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methyl-1,2-oxazol-5-yl)propan-2-ol is a chemical compound featuring an isoxazole ring, a privileged scaffold in medicinal chemistry and drug discovery. The 3-methylisoxazole moiety is a common structural feature in bioactive molecules and is valued for its role as a metabolically stable heterocycle. This specific compound serves as a versatile chemical building block (synthon) for the synthesis of more complex molecules. Researchers utilize this core structure in Structure-Activity Relationship (SAR) studies to optimize the potency and selectivity of potential therapeutic agents . While the specific biological activity of this compound is subject to ongoing research, analogous isoxazole-containing compounds have demonstrated significant research value. For instance, structurally related natural products and their synthetic analogs have shown selective antiproliferative activity against specific subtypes of triple-negative breast cancer (TNBC) in vitro, highlighting the potential of the isoxazole class in oncology research . Furthermore, the isoxazole ring is a key component in developing agonists for targets like Peroxisome Proliferator Activated Receptors (PPARs) and antagonists for receptors such as CRTh2 , indicating its broad utility across multiple therapeutic areas. This product is intended for research purposes as a key intermediate in organic synthesis and drug discovery efforts. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-methyl-1,2-oxazol-5-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-5-4-6(10-8-5)7(2,3)9/h4,9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMJIQPBQXMXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-1,2-oxazol-5-yl)propan-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups to form the oxazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-1,2-oxazol-5-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The oxazole ring can undergo substitution reactions where one or more atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various reagents can be used for substitution reactions, including halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxazole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(3-Methyl-1,2-oxazol-5-yl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Methyl-1,2-oxazol-5-yl)propan-2-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 2-(3-Methyl-1,2-oxazol-5-yl)propan-2-ol and related compounds:

Compound Name Molecular Formula Average Mass (g/mol) Key Substituents Functional Groups
This compound C₇H₁₁NO₂ 145.17 3-methyl-1,2-oxazole, propan-2-ol Hydroxyl
2-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]propan-2-ol C₁₂H₁₂ClNO₂ 237.68 4-chlorophenyl, propan-2-ol Hydroxyl, chloroarene
3-(3-Methyl-1,2-oxazol-5-yl)propan-1-amine HCl C₇H₁₃ClN₂O 192.65 3-methyl-1,2-oxazole, propan-1-amine Amine (protonated)
2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine HCl C₆H₁₂ClN₃O 177.63 3-methyl-1,2,4-oxadiazole, propan-2-amine Amine (protonated)
3-(3-Methyl-1,2-oxazol-5-yl)propanoic acid C₇H₉NO₃ 155.15 3-methyl-1,2-oxazole, propanoic acid Carboxylic acid
Key Observations:
  • Functional Group Influence : Replacement of the hydroxyl group with an amine (e.g., 3-(3-Methyl-1,2-oxazol-5-yl)propan-1-amine HCl) introduces basicity (pKa ~9–10), altering solubility and enabling salt formation for improved bioavailability .
  • Heterocycle Variations : The 1,2,4-oxadiazole ring in 2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine HCl offers greater electron-deficient character compared to 1,2-oxazole, affecting binding interactions in biological targets .
Anti-Inflammatory and Receptor-Binding Activity
  • MZO-2 (Ethyl N-(4-{[(2,4-dimethoxyphenyl)methyl]carbamoyl}-3-methyl-1,2-oxazol-5-yl)ethanimidate) : A structurally complex derivative demonstrated potent anti-inflammatory effects in mice, inhibiting carrageenan-induced edema and contact hypersensitivity. The carbamoyl and ethanimidate groups likely enhance target engagement compared to the simpler hydroxyl group in this compound .
  • Adrenoceptor Binding: Compounds like (2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol () show affinity for α₁-, α₂-, and β₁-adrenoceptors. The target compound’s lack of an indole or phenoxy group may limit similar receptor interactions .

Stability and Reactivity

  • Oxazole vs. Oxadiazole : The 1,2-oxazole ring in the target compound is less thermally stable than 1,2,4-oxadiazoles due to reduced aromatic stabilization. This impacts storage conditions and synthetic handling .
  • Hydroxyl Group Reactivity : The propan-2-ol hydroxyl group can participate in hydrogen bonding and esterification reactions, unlike the amine or carboxylic acid groups in analogs, which may undergo acylation or salt formation .

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

  • Methodology : Apply nonlinear regression (four-parameter logistic model) and assess goodness-of-fit via Akaike information criterion (AIC). Use bootstrap resampling to estimate confidence intervals for EC50_{50} values .

Safety & Handling

Q. What precautions are critical when handling this compound?

  • Methodology : Use PPE (nitrile gloves, safety goggles) and work in a fume hood to avoid inhalation (H332). Store at 2–8°C in airtight containers to prevent moisture-induced degradation .

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